1,1-Bis(2-bromoethyl)cyclopropane synthesis pathway
1,1-Bis(2-bromoethyl)cyclopropane synthesis pathway
An In-depth Technical Guide to the Synthesis of 1,1-Bis(2-bromoethyl)cyclopropane
Introduction
1,1-Disubstituted cyclopropane scaffolds are of significant interest to researchers in medicinal chemistry and materials science. The inherent strain and rigid, three-dimensional geometry of the cyclopropane ring make it a valuable bioisostere for gem-dimethyl groups and a unique building block for complex molecular architectures. 1,1-Bis(2-bromoethyl)cyclopropane, in particular, represents a versatile, bifunctional electrophile. Its two primary bromide arms are poised for subsequent nucleophilic displacement reactions, enabling the construction of spirocyclic systems, macrocycles, and polymers. This guide provides a comprehensive, field-proven synthetic pathway to this valuable intermediate, designed for practical application by researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Strategic Overview
A direct, single-pot synthesis of 1,1-bis(2-bromoethyl)cyclopropane is not prominently documented in the literature. Therefore, a robust, multi-step pathway has been designed based on reliable and well-characterized transformations. The core strategy involves the construction of a 1,1-disubstituted cyclopropane core, followed by a two-carbon homologation of the substituents and subsequent functional group conversion to the target dibromide.
The chosen pathway begins with the widely available diethyl malonate and proceeds through a series of high-yielding, standard laboratory reactions. This ensures reproducibility and scalability. The key intermediate is 1,1-bis(2-hydroxyethyl)cyclopropane , which is then converted to the final product in the last step.
Caption: Overall synthetic workflow for 1,1-bis(2-bromoethyl)cyclopropane.
Part 1: Synthesis of the Cyclopropane Core
The initial phase of the synthesis focuses on constructing the 1,1-disubstituted cyclopropane ring, which serves as the foundational scaffold for subsequent modifications.
Step 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate
This classic reaction leverages the acidity of the α-hydrogens in diethyl malonate to perform a tandem nucleophilic substitution with a 1,2-dihaloalkane, directly forming the cyclopropane ring.
Causality and Mechanistic Insight: The mechanism is a sequential double alkylation. A base, such as potassium carbonate, deprotonates the diethyl malonate to form a resonance-stabilized enolate. This potent nucleophile attacks one of the electrophilic carbons of 1,2-dibromoethane in an SN2 reaction, displacing the first bromide. A second deprotonation occurs, and the resulting enolate undergoes an intramolecular SN2 reaction, displacing the second bromide to close the three-membered ring.[1] The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is highly recommended to facilitate the reaction between the organic-soluble substrate and the solid base under milder conditions.[1]
Caption: Mechanism of cyclopropane ring formation from diethyl malonate.
Experimental Protocol:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate (1.0 eq), finely powdered potassium carbonate (2.5 eq), and tetrabutylammonium bromide (0.05 eq).
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Add N,N-dimethylformamide (DMF) as the solvent, followed by 1,2-dibromoethane (1.3 eq).
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Heat the mixture to 80-90 °C and stir vigorously for 12-18 hours, monitoring the reaction by TLC or GC.
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After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with diethyl ether.
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Combine the filtrate and washings. Remove the DMF under reduced pressure.
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Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
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Purify the crude product by vacuum distillation to yield diethyl cyclopropane-1,1-dicarboxylate as a colorless oil.[1][2]
Step 2: Reduction of Diethyl Cyclopropane-1,1-dicarboxylate
The diester is reduced to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopropane. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficiency in reducing esters to primary alcohols.
Experimental Protocol:
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In a flame-dried, three-necked flask under an argon atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
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Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclopropane, which can often be used without further purification.[3][4]
Part 2: Two-Carbon Homologation of the Cyclopropane Core
This sequence extends each of the hydroxymethyl arms by two carbons to yield the key precursor, 1,1-bis(2-hydroxyethyl)cyclopropane. This is achieved through a robust four-step process involving tosylation, cyanation, hydrolysis, and reduction.
Steps 3a-3d: Homologation Sequence
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Tosylation (3a): The diol is converted to 1,1-bis(tosyloxymethyl)cyclopropane . The tosylate group is an excellent leaving group, making the primary carbons highly susceptible to nucleophilic attack in the next step.
-
Cyanation (3b): The ditosylate is treated with sodium cyanide in a polar aprotic solvent like DMSO. The cyanide ion displaces the tosylate groups via an SN2 reaction to form 1,1-bis(cyanomethyl)cyclopropane .
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Hydrolysis (3c): The dinitrile is subjected to acidic or basic hydrolysis to yield 1,1-cyclopropanediacetic acid .
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Reduction (3d): The resulting diacid is reduced to the target diol, 1,1-bis(2-hydroxyethyl)cyclopropane , using a strong reducing agent such as LiAlH₄ or borane (BH₃·THF).
Part 3: Final Bromination Step
The final transformation converts the hydroxyl groups of the homologated diol into the target primary bromides. The Appel reaction is the superior method for this conversion, offering mild conditions and high yields.
Step 4: Synthesis of 1,1-Bis(2-bromoethyl)cyclopropane via the Appel Reaction
Causality and Mechanistic Insight: The Appel reaction converts alcohols to alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane, in this case, carbon tetrabromide (CBr₄). The reaction begins with the formation of a phosphonium salt from PPh₃ and CBr₄. The alcohol then acts as a nucleophile, attacking the phosphorus atom to form an oxyphosphonium intermediate. This step effectively converts the hydroxyl group into an excellent leaving group. Finally, the bromide ion, generated in the initial step, performs an SN2 displacement on the primary carbon, yielding the alkyl bromide and triphenylphosphine oxide as a byproduct.[5][6] The strong P=O double bond formed in the byproduct provides the thermodynamic driving force for the reaction.[7]
Caption: Simplified mechanism of the Appel reaction for bromination.
Experimental Protocol:
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In a flame-dried, round-bottom flask under an argon atmosphere, dissolve 1,1-bis(2-hydroxyethyl)cyclopropane (1.0 eq) and triphenylphosphine (2.5 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
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Add a solution of carbon tetrabromide (2.5 eq) in anhydrous DCM dropwise to the stirred mixture.
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Allow the reaction to slowly warm to room temperature and stir for 8-12 hours, monitoring by TLC until the starting diol is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add hexanes or pentane to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a pad of silica gel, washing with hexanes to elute the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,1-bis(2-bromoethyl)cyclopropane.
-
Further purification can be achieved by column chromatography on silica gel if necessary.[8]
Quantitative Data Summary
The following table summarizes the key parameters for each major step in the synthesis. Yields are representative and may vary based on experimental conditions and scale.
| Step | Transformation | Key Reagents | Solvent | Typical Yield |
| 1 | Diethyl Malonate → Diester | 1,2-Dibromoethane, K₂CO₃, TBAB | DMF | 70-85% |
| 2 | Diester → Diol | LiAlH₄ | THF | 85-95% |
| 3 | Diol → Homologated Diol | 1. TsCl, Pyridine; 2. NaCN; 3. H₃O⁺; 4. LiAlH₄ | Various | ~50-60% (4 steps) |
| 4 | Homologated Diol → Dibromide | PPh₃, CBr₄ | DCM | 80-95% |
Conclusion
This technical guide outlines a logical and robust multi-step synthesis for 1,1-bis(2-bromoethyl)cyclopropane, a valuable bifunctional building block. By breaking down the synthesis into a series of well-established and high-yielding reactions, this pathway provides a reliable method for accessing this compound in a laboratory setting. The detailed protocols and mechanistic explanations are intended to empower researchers to confidently undertake this synthesis and explore the subsequent chemistry of this versatile cyclopropane derivative.
References
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Wikipedia. (2023). Appel reaction. In Wikipedia. Retrieved from [Link][5]
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Sanford, A. B., et al. (2022). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. Organic Letters, 24(30), 5549–5553. Available at: [Link][9]
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Sanford, A. B., et al. (2022). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. PMC. Available at: [Link][10]
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Simmons, H. E., & Smith, R. D. (1958). A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. Journal of the American Chemical Society, 80(19), 5323–5324. Available at: [Link]
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ResearchGate. (2014). Alkyl bromides prepared from the corresponding alcohols using the triphenylphosphine monolith for the Appel reaction in flow. Retrieved from [Link][11]
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Google Patents. (n.d.). US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid. Retrieved from [2]
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Google Patents. (n.d.). EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid. Retrieved from [12]
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